molecular formula C7H11ClN2O2 B035733 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 1257852-74-6

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No. B035733
CAS RN: 1257852-74-6
M. Wt: 190.63 g/mol
InChI Key: SGVOTZVQRDVUOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3,5-Disubstituted-2-(2-pyridyl)pyrroles, related to the compound , can be synthesized through the condensation of 2-(aminomethyl)pyridine and 1,3-diones. The reaction involves the intermediacy of a (2-pyridyl)methylimine, with a marked dependence on the presence of additional aminomethylpyridine for the regioselectivity of unsymmetrical diones (Klappa, McNeill & Rich, 2002).

Molecular Structure Analysis

  • In a study focusing on pyrrolidine-2,4-diones, a related structure, acylation at C-3 was achieved using acid chlorides of various acids in the presence of Lewis acids. The molecular structure of one of these compounds was determined using X-ray crystallography (Jones et al., 1990).

Chemical Reactions and Properties

  • A study on isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, closely related to the compound of interest, revealed that reactions with thiourea lead to the formation of novel compounds. This process involved the cleavage and subsequent closure of the pyrrole ring, indicating complex chemical reactivity (Dmitriev et al., 2011).

Physical Properties Analysis

  • The synthesis of polymers containing a related structure, the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, revealed that these polymers are soluble in common organic solvents and exhibit strong fluorescence. This study highlights the physical properties of materials derived from related pyrrolopyrrole diones (Zhang & Tieke, 2008).

Chemical Properties Analysis

  • Research on Lewis acid-promoted reactions involving primary amine, 2-butynedioate, and propargylic alcohol resulted in the efficient construction of 1,2-dihydropyridine-5,6-dicarboxylates and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones. These findings provide insights into the chemical properties and reactivity of compounds structurally related to 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride (Yin et al., 2013).

Scientific Research Applications

Recyclization Reactions

A study explored the recyclization reactions of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential in materials science and organic synthesis. This research demonstrated the chemical reactivity and versatility of pyrrolo[3,4-c]pyrrole derivatives in synthesizing complex molecular structures (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).

Biological Activity

Another investigation focused on the synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, highlighting their potential as tyrosine kinase inhibitors. This research suggests these compounds may have applications in cancer treatment by inhibiting the growth of cancer cell lines and tumors (Kuznietsova, Hurmach, Bychko, et al., 2019).

Photoluminescent Materials

A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units were synthesized, demonstrating the use of pyrrolo[3,4-c]pyrrole derivatives in creating materials with strong photoluminescence. These findings could lead to advances in electronic applications (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Research on new 1H-pyrrole-2,5-dione derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This application is critical in materials science, particularly in protecting industrial infrastructure (Zarrouk, Hammouti, Lakhlifi, et al., 2015).

Organic Synthesis

A study on the synthesis of new photochromic dithienylmaleimides with acetal and aldehyde fragments expands the utility of pyrrolo[3,4-c]pyrrole derivatives in creating compounds with photoresponsive properties. These compounds have potential applications in developing new materials with light-sensitive characteristics (Belikov, 2018).

Safety and Hazards

Safety and hazard information would depend on the specific compound. For instance, N-(3-Aminopropyl)pyrrolidine is known to cause severe skin burns and eye damage .

Future Directions

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .

properties

IUPAC Name

1-(3-aminopropyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOTZVQRDVUOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

CAS RN

1257852-74-6
Record name 1-(3-aminopropyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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